molecular formula C19H22N2O3S B2555247 3'-(benzenesulfonyl)-1'-(2-methoxyethyl)-4',5'-dimethyl-1'H-1,2'-bipyrrole CAS No. 860648-74-4

3'-(benzenesulfonyl)-1'-(2-methoxyethyl)-4',5'-dimethyl-1'H-1,2'-bipyrrole

Cat. No.: B2555247
CAS No.: 860648-74-4
M. Wt: 358.46
InChI Key: IYPPOGLTFLMFNR-UHFFFAOYSA-N
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Description

3’-(benzenesulfonyl)-1’-(2-methoxyethyl)-4’,5’-dimethyl-1’H-1,2’-bipyrrole is a complex organic compound characterized by its unique bipyrrole structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3’-(benzenesulfonyl)-1’-(2-methoxyethyl)-4’,5’-dimethyl-1’H-1,2’-bipyrrole typically involves multi-step organic reactionsCommon reagents used in these reactions include sulfonyl chlorides, methoxyethyl halides, and various catalysts to facilitate the reactions under controlled conditions .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow reactors and automated synthesis platforms can be employed to streamline the production process .

Chemical Reactions Analysis

Types of Reactions

3’-(benzenesulfonyl)-1’-(2-methoxyethyl)-4’,5’-dimethyl-1’H-1,2’-bipyrrole undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfonic acids, while reduction can produce alcohols or amines .

Scientific Research Applications

3’-(benzenesulfonyl)-1’-(2-methoxyethyl)-4’,5’-dimethyl-1’H-1,2’-bipyrrole has several scientific research applications:

Mechanism of Action

The mechanism of action of 3’-(benzenesulfonyl)-1’-(2-methoxyethyl)-4’,5’-dimethyl-1’H-1,2’-bipyrrole involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. Detailed studies are required to elucidate the exact molecular targets and pathways involved .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3’-(benzenesulfonyl)-1’-(2-methoxyethyl)-4’,5’-dimethyl-1’H-1,2’-bipyrrole is unique due to its specific combination of functional groups and bipyrrole core, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for research and industrial applications .

Properties

IUPAC Name

4-(benzenesulfonyl)-1-(2-methoxyethyl)-2,3-dimethyl-5-pyrrol-1-ylpyrrole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H22N2O3S/c1-15-16(2)21(13-14-24-3)19(20-11-7-8-12-20)18(15)25(22,23)17-9-5-4-6-10-17/h4-12H,13-14H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IYPPOGLTFLMFNR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(N(C(=C1S(=O)(=O)C2=CC=CC=C2)N3C=CC=C3)CCOC)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H22N2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

358.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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